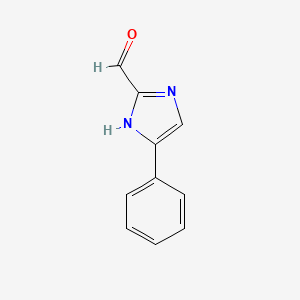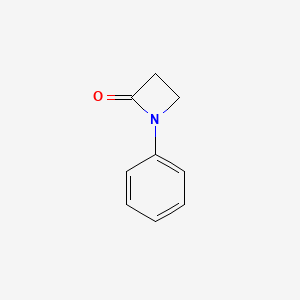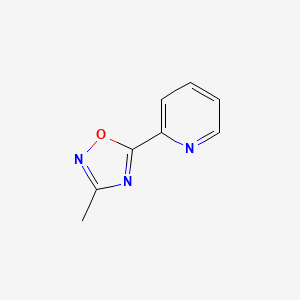![molecular formula C8H13N3S2 B1348867 5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオール CAS No. 68161-70-6](/img/structure/B1348867.png)
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオール
概要
説明
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C8H13N3S2 and a molecular weight of 215.339 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route . Another synthesis method involves the use of 2-(5-(2-((5-(Cyclohexylamino)-1,3,4-Thiadiazol-2-yl)thio)ethyl)-1,3,4-Oxadiazol-2-yl) Derivatives .Molecular Structure Analysis
The molecular structure of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol consists of a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The InChI code for this compound is 1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) .Physical and Chemical Properties Analysis
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is a solid at room temperature . It has a predicted melting point of 170.46°C, a predicted boiling point of 312.39°C at 760 mmHg, a predicted density of 1.52 g/cm3, and a predicted refractive index of n20D 1.77 .科学的研究の応用
新規誘導体の合成
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールは、新規な1,3,4-チアゾール誘導体の合成における出発物質として使用することができます . これらの誘導体は、収束合成ルートを用いて良好な収率で合成されています .
抗真菌活性
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールから合成された1,3,4-チアゾール誘導体の中には、優れた抗真菌活性を示したものがあります . 例えば、化合物4iは、ジメトモルフ(5.52μg/ml)よりも高いEC50値(3.43)を示し、フィトフトラ・インフェスタンス(P. インフェスタンス)に対してより高い生物活性を示しました .
抗菌活性
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールから合成された標的化合物は、キサントモナス・オリザエp v. オリザエ(Xoo)、キサントモナス・カンペストリスp v. シトリ(Xcc)に対して、中等度から弱い抗菌活性を示しました .
プロテオミクス研究
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールは、プロテオミクス研究用の製品です . 分子式はC8H13N3S2、分子量は215.339です .
細胞毒性
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールから合成された1,3,4-チアゾール誘導体の中には、MCF-7癌細胞株およびRPE-1ヒト細胞株に対する細胞毒性についてin vitroで検討されたものがあります .
ウレアーゼ阻害活性
5-シクロヘキシルアミノ-[1,3,4]チアゾール-2-チオールの誘導体である2-((5-アミノ-1,3,4-チアゾール-2-イル)チオ)-N-(3,4-ジメトキシフェニル)アセトアミド(7g)を合成し、ウレアーゼ阻害活性を評価しました .
Safety and Hazards
The safety data sheet for 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
将来の方向性
While the compounds themselves are rarely synthesized and possess no particular application, compounds bearing the 1,3,4-thiadiazole structural motif are fairly common in pharmacology . Therefore, future research could focus on exploring the potential applications of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol in pharmacology and other fields.
作用機序
Mode of Action
It is known that the presence of the thione group indicates that the reaction occurred as n-alkylation .
Pharmacokinetics
The compound has a molecular weight of 215.34 , which may influence its bioavailability. It is a solid at room temperature, with a predicted melting point of 170.46°C and a boiling point of 312.39°C at 760 mmHg . These properties could potentially affect its pharmacokinetic profile.
生化学分析
Biochemical Properties
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs) such as CDK9/Cyclin T1, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK9/Cyclin T1 can lead to alterations in gene transcription, impacting cell proliferation and apoptosis . Additionally, it has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2) and human lung carcinoma (A549) .
Molecular Mechanism
At the molecular level, 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, its binding to CDK9/Cyclin T1 inhibits the kinase activity, which in turn affects the phosphorylation of RNA polymerase II and subsequent gene transcription . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with a predicted melting point of 170.46°C and a boiling point of 312.39°C at 760 mmHg
Dosage Effects in Animal Models
The effects of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in studies involving cancer models, varying dosages of this compound have shown differential effects on tumor growth and cell viability . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells. For instance, its interaction with CDK9/Cyclin T1 affects the transcription of genes involved in metabolism, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific organelles, influencing their function .
Subcellular Localization
The subcellular localization of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus allows it to interact with nuclear proteins such as CDK9/Cyclin T1, thereby influencing gene transcription . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPULZODGGQCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351747 | |
| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-70-6 | |
| Record name | 68161-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


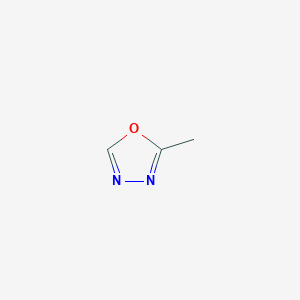
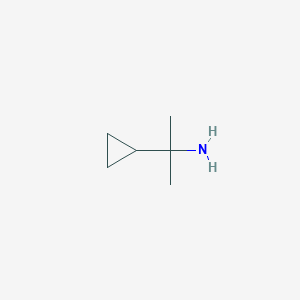
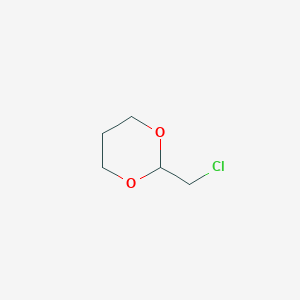

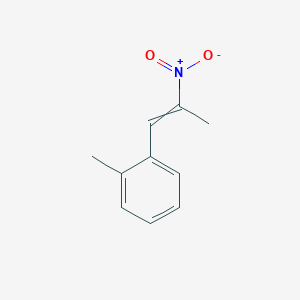
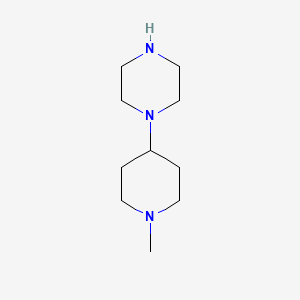
![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)

